molecular formula C12H17BrClNO2 B4775162 N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride

N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride

Cat. No. B4775162
M. Wt: 322.62 g/mol
InChI Key: IDNUGZOMHBSSFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride, also known as 25B-NBOMe, is a psychoactive substance that belongs to the family of N-benzylphenethylamines. This substance is a derivative of the phenethylamine 2C-B, which is known for its hallucinogenic properties. 25B-NBOMe has been found to have similar effects to LSD and other hallucinogens, but with a shorter duration of action.

Mechanism of Action

The mechanism of action of N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride is believed to involve the activation of the 5-HT2A receptor, which leads to an increase in the levels of serotonin in the brain. This increase in serotonin is thought to be responsible for the hallucinogenic effects of N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride, including altered perception, mood, and cognition.
Biochemical and Physiological Effects:
Studies have shown that N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride has a number of biochemical and physiological effects on the body. These include changes in heart rate, blood pressure, and body temperature. In addition, N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride has been shown to increase the levels of certain hormones, including cortisol and prolactin.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride in laboratory experiments is that it has a shorter duration of action than other hallucinogens, such as LSD. This allows researchers to study its effects more easily and quickly. However, one limitation of using N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride is that it has a high potential for abuse and can be dangerous if used improperly.

Future Directions

There are several future directions for research on N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride. One area of interest is the potential therapeutic uses of this substance. Some researchers believe that N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride may have applications in the treatment of certain mental health conditions, such as depression and anxiety. Another area of interest is the development of new drugs that target the 5-HT2A receptor, which may have potential for the treatment of a variety of psychiatric disorders. Finally, there is a need for further research into the safety and long-term effects of N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride, particularly with regard to its potential for abuse and addiction.

Scientific Research Applications

N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride has been used by researchers to study its effects on the central nervous system. Studies have shown that N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor is also the target of many other hallucinogenic substances, including LSD and psilocybin.

properties

IUPAC Name

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2.ClH/c1-4-5-14-8-9-6-10(13)12(16-3)11(7-9)15-2;/h4,6-7,14H,1,5,8H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNUGZOMHBSSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC=C)Br)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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